Home > Products > Screening Compounds P61212 > Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate - 2098004-26-1

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate

Catalog Number: EVT-1782355
CAS Number: 2098004-26-1
Molecular Formula: C14H11ClN2O4
Molecular Weight: 306.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (BDMFP) is a chalcone derivative that has been synthesized and characterized using spectroscopic techniques. Computational studies on BDMFP have investigated its electronic, vibrational, and nonlinear optical properties, suggesting it possesses good nonlinear optical behavior. Further studies explored its global and local reactivity using electrostatic potential maps and Fukui functions. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate. []

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a key intermediate in the synthesis of prulifloxacin (NM441), a new tricyclic quinolone antibiotic. A practical synthesis of this intermediate was developed, with key steps involving chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate, subsequent deacetylation, and intramolecular cyclization. []

Relevance: This compound is structurally related to ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate through the shared ethyl carboxylate group and a similar heterocyclic core structure, although with a thiazetoquinoline instead of a chloropyridazine. []

Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives

Compound Description: A series of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives were synthesized through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. These compounds were further utilized to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives. [, ]

Relevance: These compounds share the ethyl carboxylate group with ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate and exhibit a similar nitrogen-containing heterocyclic core, though with a thiazolopyridine instead of a chloropyridazine. [, ]

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: 2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, also known as SB-505124, is a selective inhibitor of transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7. It acts by inhibiting the activation of downstream cytoplasmic signal transducers, Smad2 and Smad3, and TGF-β-induced mitogen-activated protein kinase pathway components. SB-505124 demonstrates therapeutic potential in controlling pathogenic effects of TGF-β in diseases like fibrosis and carcinogenesis. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate. []

4-(benzo[d][1,3]dioxol-5-yl)-4′-(3-[18F]fluoro-4-methoxyphenyl)-2,2′-bithiazole ([18F]d2)

Compound Description: 4-(benzo[d][1,3]dioxol-5-yl)-4′-(3-[18F]fluoro-4-methoxyphenyl)-2,2′-bithiazole, labelled with [18F] and designated as [18F]d2, is a potential radiotracer for imaging α-synuclein fibrils. It exhibits high binding affinity to α-synuclein (1.22 nM) and excellent selectivity over β-amyloid plaques and microtubular tau aggregates. [18F]d2 is synthesized via a ruthenium-mediated SNAr reaction with moderate radiochemical yields and high molar activity. Although it demonstrates good binding properties, its brain pharmacokinetics in healthy mice are suboptimal. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate. []

Relevance: This compound is structurally related to ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate through the shared [, ]dioxolo group, although incorporated within a different overall structure. []

Relevance: JZL184 is structurally related to ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate due to the presence of the dibenzo[d][1,3]dioxol-5-yl moiety, which is a larger, fused version of the benzo[d][1,3]dioxol-5-yl group in the target compound. [, , , , ]

(S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746)

Compound Description: (S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide, also known as S 55746, is a Bcl-2 inhibitor that can restore apoptosis functions in mice. Studies in a xenograft mouse model have shown that S 55746 exhibits nonlinear pharmacokinetics, activates caspase above a specific concentration threshold, and effectively inhibits tumor growth. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate. []

Properties

CAS Number

2098004-26-1

Product Name

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate

IUPAC Name

ethyl 6-(1,3-benzodioxol-5-yl)-3-chloropyridazine-4-carboxylate

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.7 g/mol

InChI

InChI=1S/C14H11ClN2O4/c1-2-19-14(18)9-6-10(16-17-13(9)15)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3

InChI Key

COKIGZVIRITHRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.